molecular formula C12H9Cl2NO4 B1676114 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 130798-51-5

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No. B1676114
CAS RN: 130798-51-5
M. Wt: 302.11 g/mol
InChI Key: KNBSYZNKEAWABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of carboxyethyl groups and dichloro substituents suggests that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylic acid and chloro groups. For example, carboxylic acids can participate in reactions like esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of carboxylic acid groups would likely make the compound acidic and polar .

Scientific Research Applications

Neuroscience: NMDA Receptor Antagonism

Mdl 29951 acts as a novel glycine antagonist of NMDA receptor activation, which is crucial in the study of neurological pathways and disorders. Its ability to inhibit [3H]glycine binding at a Ki of 0.14 mM makes it a valuable tool for exploring synaptic plasticity, learning, and memory processes within the central nervous system .

Neuropharmacology: Therapeutic Potential in Nervous System Diseases

As an NMDA receptor antagonist, Mdl 29951 has therapeutic potential in treating various nervous system diseases. It was initially developed by Hoechst Marion Roussel, Inc., and its research is ongoing to determine its efficacy in conditions such as Alzheimer’s disease, schizophrenia, and neuropathic pain .

Oligodendrocyte Maturation: Role of GPR17 Agonist

Mdl 29951 serves as a selective agonist for GPR17, a G protein-coupled receptor involved in the maturation of oligodendrocytes. This application is significant for studies related to myelination and demyelinating diseases like multiple sclerosis .

Neuroinflammation: Interaction with Hippocampal GPR17

Research indicates that Mdl 29951 combined with LPS treatment can affect the protein and mRNA levels of GPR17 in the hippocampus. This suggests a potential role for Mdl 29951 in modulating neuroinflammatory responses, which could have implications for conditions such as brain injury or neurodegenerative diseases .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it were found to have useful biological activity, it could be further developed as a drug .

Mechanism of Action

Target of Action

MDL 29951 primarily targets the NMDA receptor , acting as a glycine antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glycine and glutamate bind to it, and it plays a key role in synaptic plasticity, which is important for learning and memory.

Mode of Action

MDL 29951 acts as an antagonist at the glycine binding site of the NMDA receptor . This means it binds to this site and inhibits the action of glycine, which is a necessary co-agonist for the activation of the NMDA receptor. By doing so, MDL 29951 inhibits the activation of the NMDA receptor.

Biochemical Pathways

Given its role as an nmda receptor antagonist, it likely impacts pathways related toneuronal signaling and synaptic plasticity .

properties

IUPAC Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSYZNKEAWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

CAS RN

101861-63-6
Record name Mdl-29951
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 3
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 4
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 5
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Q & A

Q1: What is the primary target of MDL 29951 and how does it exert its effect?

A1: MDL 29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) primarily targets the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor subtype. [, ] While it exhibits inhibitory effects on both GluN1/GluN2 and GluN1/GluN3 containing receptors, its mechanism of action on glutamate dehydrogenase (GDH) is distinct. Research suggests that MDL 29951 acts as an uncompetitive inhibitor of GDH, binding to a site distinct from the catalytic site for both 2-oxoglutarate and NADH. This interaction may cause steric hindrance or conformational changes in GDH, ultimately leading to reduced enzyme activity. [] Interestingly, the presence of ADP was found to diminish the inhibitory effects of MDL 29951 on GDH, with GDH I exhibiting higher sensitivity to ADP than GDH II. [] This finding suggests potential differential regulation of the two GDH isoforms by MDL 29951 depending on ADP concentrations.

Q2: How does the structure of MDL 29951 relate to its activity on different NMDA receptor subtypes?

A2: While the provided research doesn't delve into the specific structural determinants of MDL 29951's activity on different NMDA receptor subtypes, it highlights the compound's ability to differentiate between GluN1/GluN3A and GluN1/GluN3B receptors. [] Further research exploring the structure-activity relationship (SAR) is needed to fully understand how modifications to MDL 29951's structure might influence its potency, selectivity, and activity on various NMDA receptor subtypes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.